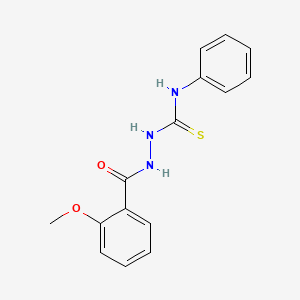

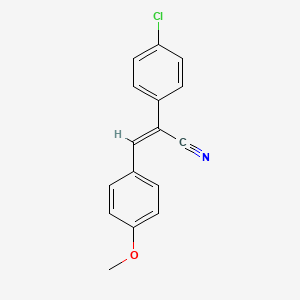

![molecular formula C15H15N3O3S2 B5567256 methyl 2-{[(2-pyrimidinylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5567256.png)

methyl 2-{[(2-pyrimidinylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "methyl 2-{[(2-pyrimidinylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate" involves several steps, including cyclization and acetylation processes. For instance, the action of amines and hydrazines on methyl 3-amino-2-thiophene carboxylate yields thienopyrimidinones, which are crucial intermediates in the synthesis of complex heterocyclic compounds (Hajjem, Khoud, & Baccar, 2010). Furthermore, reactions involving cyclopenta[b]thiophene derivatives have led to the synthesis of heterocyclic compounds with significant biological activities, highlighting the versatility of these methods (El-Sharkawy, 2012).

Molecular Structure Analysis

The molecular structure of related cyclopenta[b]thiophene derivatives has been extensively studied, providing insights into their chemical behavior and potential applications. For example, crystallographic studies have revealed the specific features of molecular packing in crystals of similar compounds, which is vital for understanding their stability and reactivity (Lysov, Nesterov, Potekhin, & Struchkov, 2000).

Chemical Reactions and Properties

The chemical reactivity of these compounds is characterized by their interactions with various reagents, leading to a wide range of derivatives with distinct properties. The synthesis of cyclopentathiophenacetic acid derivatives and the exploration of their reactivity highlight the potential for creating novel molecules with tailored functionalities (Jilale, Netchitaïlo, Decroix, & Végh, 1993).

Physical Properties Analysis

The physical properties of these compounds, such as their crystal structures and spectroscopic characteristics, are crucial for their identification and application. For instance, detailed spectroscopic (FT-IR, 1H, and 13C NMR) characterization and density functional theory calculations have been performed to understand the structure-property relationships of similar molecules (Pekparlak, Tamer, Kanmazalp, Berber, Arslan, Avcı, Dege, Tarcan, & Atalay, 2018).

Chemical Properties Analysis

Investigating the chemical properties of these compounds, such as their reactivity towards different chemical reagents and conditions, provides insights into their potential uses in synthesis and industrial applications. The transformations they undergo, including cyclizations and condensations, are pivotal in developing new chemical entities with desirable properties (Santagati, Santagati, & Modica, 1993).

Aplicaciones Científicas De Investigación

Synthesis and Cyclization Mechanisms

Research has focused on understanding the synthesis and cyclization mechanisms involving derivatives of methyl 2-{[(2-pyrimidinylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. For instance, the study by Hajjem, Khoud, and Baccar (2010) highlights the reaction of methyl 3-amino-2-thiophene carboxylate with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, leading to the formation of [3,2-d]4(3H)thieno-pyrimidinones through treatment with primary amines and hydrazines. This process provides insights into the mechanism of cyclization and the relative activities of the ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).

Pharmacological Properties

The pharmacological properties of derivatives have also been a subject of interest. Cannito et al. (1990) explored the condensation of substituted 2-amino-3-carbethoxy-thiophenes with methyl, ethyl, and phenyl isothiocyanate, yielding compounds that were screened for analgesic and anti-inflammatory activities. This research indicates the potential for these compounds to contribute to the development of new therapeutic agents (Cannito et al., 1990).

Anticonvulsant, Behavioral, and CNS Activities

Further, El-Sharkawy (2012) demonstrated the use of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile in synthesizing heterocyclic compounds with anticonvulsant, behavioral, and central nervous system (CNS) antidepressant activities. This study suggests the versatility of the compound in contributing to the synthesis of potentially beneficial pharmaceutical agents (El-Sharkawy, 2012).

Direcciones Futuras

Thiophene and its derivatives have attracted great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, “methyl 2-{[(2-pyrimidinylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” and similar compounds may be subjects of future research in the field of medicinal chemistry.

Propiedades

IUPAC Name |

methyl 2-[(2-pyrimidin-2-ylsulfanylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S2/c1-21-14(20)12-9-4-2-5-10(9)23-13(12)18-11(19)8-22-15-16-6-3-7-17-15/h3,6-7H,2,4-5,8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPHFMDLUAXJLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-{[(pyrimidin-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-cyclohexyl-5-isoxazolyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5567183.png)

![5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-4-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5567195.png)

![1-(2-aminoethyl)-N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5567201.png)

![8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567206.png)

![2-isopropyl-5-methylphenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5567220.png)

![2-(benzylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5567225.png)

![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1,2-dimethyl-1H-indol-3-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5567238.png)

![(4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5567261.png)

![3-{[4-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5567274.png)